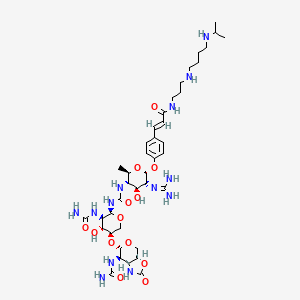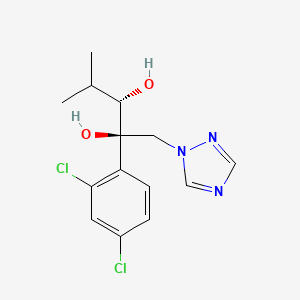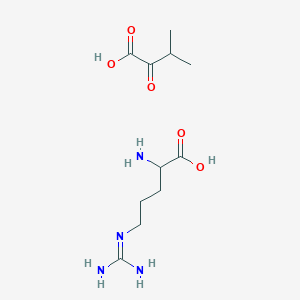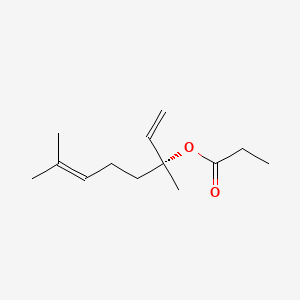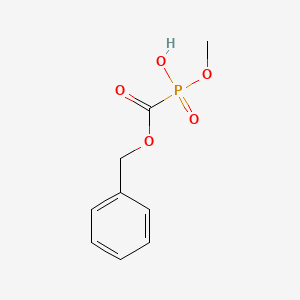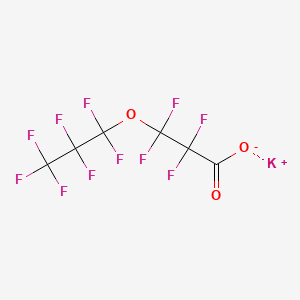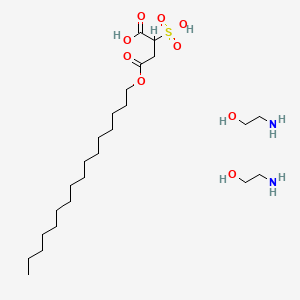
Einecs 300-085-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoethanol (1:2) sulphosuccinate involves the reaction between 2-aminoethanol and sulphosuccinic acid. The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{2-aminoethanol} + \text{sulphosuccinic acid} \rightarrow \text{2-aminoethanol (1:2) sulphosuccinate} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2-aminoethanol (1:2) sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-aminoethanol (1:2) sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2-aminoethanol (1:2) sulphosuccinate involves its interaction with various molecular targets. The compound can act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It can also interact with enzymes and proteins, stabilizing their structure and enhancing their activity.
類似化合物との比較
Similar Compounds
2-aminoethanol: A simpler form of the compound without the sulphosuccinate group.
Sulphosuccinic acid: The parent acid used in the synthesis of the compound.
Hexadecyl hydrogen sulphosuccinate: A related compound with a similar structure but different functional groups.
Uniqueness
2-aminoethanol (1:2) sulphosuccinate is unique due to its combination of aminoethanol and sulphosuccinate groups, which confer distinct chemical properties. This combination allows it to function effectively as a surfactant and stabilizing agent, making it valuable in various applications.
特性
CAS番号 |
93920-01-5 |
|---|---|
分子式 |
C24H52N2O9S |
分子量 |
544.7 g/mol |
IUPAC名 |
2-aminoethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C20H38O7S.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*3-1-2-4/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*4H,1-3H2 |
InChIキー |
ZQPSZEIBOCJYMA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


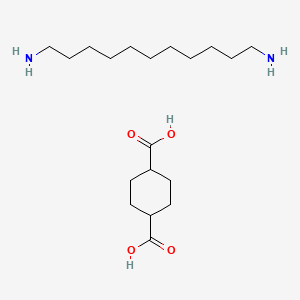
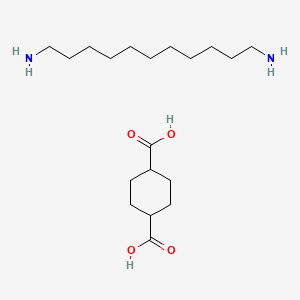
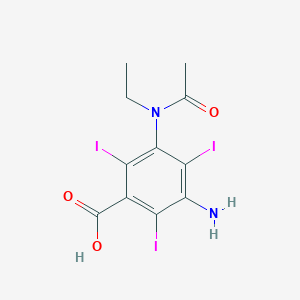
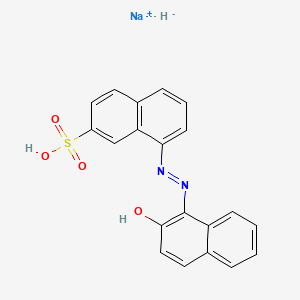

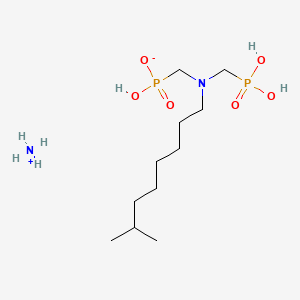
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
